

# An In-Depth Technical Guide to the Spectroscopic Data of 2'-Ethylpropiophenone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2'-Ethylpropiophenone

Cat. No.: B092886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by: Senior Application Scientist

### Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2'-Ethylpropiophenone** (IUPAC Name: 1-(2-ethylphenyl)propan-1-one), a key intermediate in various organic syntheses.[1] Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide researchers and drug development professionals with the foundational knowledge required for the accurate identification, characterization, and utilization of this compound. Methodologies for data acquisition are detailed, ensuring scientific integrity and reproducibility.

### Introduction

**2'-Ethylpropiophenone** (C<sub>11</sub>H<sub>14</sub>O, Molar Mass: 162.23 g/mol ) is an aromatic ketone of significant interest in synthetic organic chemistry.[1] Its structure, featuring a propiophenone core with an ethyl substituent at the ortho position of the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents. Accurate and unambiguous characterization of this compound is paramount for ensuring the purity and identity of subsequent products. This guide provides a detailed spectroscopic analysis to serve as a reliable reference for scientists working with this molecule.

## Molecular Structure

A clear understanding of the molecular structure of **2'-Ethylpropiophenone** is fundamental to interpreting its spectroscopic data. The following diagram illustrates the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of **2'-Ethylpropiophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2'-Ethylpropiophenone** provides distinct signals for each of the unique proton environments in the molecule.

Table 1: <sup>1</sup>H NMR Data for **2'-Ethylpropiophenone** (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.51	d	1H	H-6'
7.34	t	1H	H-4'
7.24	t	1H	H-5'
7.20	d	1H	H-3'
2.86	q	2H	-CO-CH <sub>2</sub> -CH <sub>3</sub>
2.81	q	2H	Ar-CH <sub>2</sub> -CH <sub>3</sub>
1.20	t	3H	-CO-CH <sub>2</sub> -CH <sub>3</sub>
1.17	t	3H	Ar-CH <sub>2</sub> -CH <sub>3</sub>

Source: ChemicalBook[2]

Interpretation:

- **Aromatic Protons (7.20-7.51 ppm):** The four protons on the benzene ring appear as distinct multiplets in the downfield region, characteristic of aromatic protons. The ortho-disubstitution pattern leads to a complex splitting pattern.
- **Propiophenone Methylene Protons (2.86 ppm):** The quartet at 2.86 ppm is assigned to the methylene protons adjacent to the carbonyl group. The deshielding effect of the carbonyl group causes this downfield shift. The signal is split into a quartet by the adjacent methyl protons.
- **Ethyl Substituent Methylene Protons (2.81 ppm):** The quartet at 2.81 ppm corresponds to the methylene protons of the ethyl group attached to the aromatic ring.
- **Propiophenone Methyl Protons (1.20 ppm):** The triplet at 1.20 ppm is assigned to the terminal methyl protons of the propiophenone chain, split by the adjacent methylene protons.
- **Ethyl Substituent Methyl Protons (1.17 ppm):** The triplet at 1.17 ppm corresponds to the methyl protons of the ethyl group on the aromatic ring, split by the adjacent methylene protons.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: <sup>13</sup>C NMR Data for **2'-Ethylpropiophenone**

Chemical Shift ( $\delta$ ) ppm	Assignment
204.5	C=O
142.1	C-2'
137.9	C-1'
131.1	C-4'
128.5	C-6'
128.0	C-5'
125.4	C-3'
35.8	-CO-CH <sub>2</sub> -CH <sub>3</sub>
26.5	Ar-CH <sub>2</sub> -CH <sub>3</sub>
15.3	Ar-CH <sub>2</sub> -CH <sub>3</sub>
8.5	-CO-CH <sub>2</sub> -CH <sub>3</sub>

Source: Predicted data based on established chemical shift correlations. Experimental data sourced from SpectraBase.[1]

Interpretation:

- Carbonyl Carbon (204.5 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon.
- Aromatic Carbons (125.4-142.1 ppm): Six distinct signals are observed for the aromatic carbons, confirming the ortho-substitution pattern which removes the plane of symmetry.
- Aliphatic Carbons (8.5-35.8 ppm): The remaining four signals in the upfield region correspond to the two methylene and two methyl carbons of the ethyl and propyl groups.

## Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

Causality Behind Experimental Choices:

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for field-frequency locking. Its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm are well-known and do not interfere with the signals of **2'-Ethylpropiophenone**.
- Referencing: Tetramethylsilane (TMS) is used as an internal standard for referencing  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to 0 ppm due to its chemical inertness and the high-field resonance of its 12 equivalent protons and 4 equivalent carbons, which rarely overlap with analyte signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Table 3: IR Absorption Data for **2'-Ethylpropiophenone**

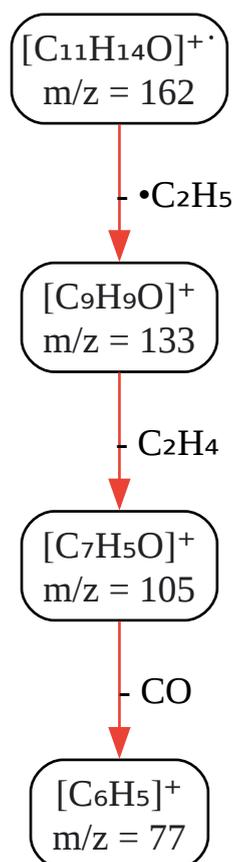
Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
2975, 2935, 2875	Strong	Aliphatic C-H stretch
~1685	Strong	C=O stretch (ketone)
~1600, ~1450	Medium-Strong	Aromatic C=C stretch
~1350	Medium	-CH <sub>2</sub> - bend
~750	Strong	Ortho-disubstituted benzene C-H bend (out-of-plane)

Source: Predicted data based on characteristic IR absorption frequencies. Experimental data sourced from SpectraBase.[\[1\]](#)

Interpretation:

- C-H Stretching: The absorptions above  $3000\text{ cm}^{-1}$  are characteristic of C-H bonds where the carbon is  $\text{sp}^2$  hybridized (aromatic). The strong absorptions below  $3000\text{ cm}^{-1}$  are due to the C-H bonds of the  $\text{sp}^3$  hybridized carbons in the ethyl and propyl groups.
- C=O Stretching: The very strong absorption at approximately  $1685\text{ cm}^{-1}$  is a definitive indication of a conjugated ketone carbonyl group.
- C=C Stretching: The absorptions around  $1600$  and  $1450\text{ cm}^{-1}$  are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
- C-H Bending: The strong band around  $750\text{ cm}^{-1}$  is indicative of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring.

## Experimental Protocol for IR Spectroscopy (Neat Liquid)



[Click to download full resolution via product page](#)

Caption: Major fragmentation pathways of **2'-Ethylpropiophenone**.

## Experimental Protocol for GC-MS

Caption: Generalized workflow for GC-MS analysis.

Authoritative Grounding:

The use of Gas Chromatography (GC) prior to mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds. The GC separates the components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound. Electron Impact (EI) ionization is a common and robust ionization method for GC-MS that provides reproducible fragmentation patterns, which are crucial for structural identification and library matching.

## Conclusion

The spectroscopic data presented in this guide, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS, provide a comprehensive and self-consistent characterization of **2'-Ethylpropiofenone**. The detailed analysis of the spectra, coupled with the outlined experimental protocols, offers a robust framework for the identification and quality control of this important chemical intermediate. This guide serves as an authoritative reference for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

## References

- PubChem. (n.d.). **2'-Ethylpropiofenone**. National Center for Biotechnology Information. [\[Link\]](#)
- ResearchGate. (n.d.). Full scan of mass spectra of propiofenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). [\[Link\]](#)
- Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiofenone (C<sub>10</sub>H<sub>12</sub>O). [\[Link\]](#)
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [\[Link\]](#)
- UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. [\[Link\]](#)
- University of Colorado Boulder. (n.d.). IR Chart. [\[Link\]](#)

- NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. NIST Chemistry WebBook. [[Link](#)]
- The Good Scents Company. (n.d.). propiophenone, 93-55-0. [[Link](#)]
- University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. [[Link](#)]
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [[Link](#)]
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [[Link](#)]
- University of Massachusetts. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [[Link](#)]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [[Link](#)]
- ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). [[Link](#)]
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [[Link](#)]
- ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [[Link](#)]
- SpectraBase. (n.d.). **2'-Ethylpropiophenone** - Optional[1H NMR] - Spectrum. [[Link](#)]
- NIST. (n.d.). 2-Propenoic acid, ethyl ester. NIST Chemistry WebBook. [[Link](#)]
- NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. NIST Chemistry WebBook. [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. 2'-Ethylpropiophenone | C<sub>11</sub>H<sub>14</sub>O | CID 583761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of 2'-Ethylpropiophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092886#spectroscopic-data-of-2-ethylpropiophenone-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)